molecular formula C6H16N2O B1375209 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol CAS No. 1342397-81-2

1-Amino-3-(dimethylamino)-2-methylpropan-2-ol

Cat. No.: B1375209
CAS No.: 1342397-81-2
M. Wt: 132.2 g/mol
InChI Key: RVVWAUIOBTWDNB-UHFFFAOYSA-N
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Description

1-Amino-3-(dimethylamino)-2-methylpropan-2-ol (CAS: Not explicitly listed in evidence; PubChem CID: 64820313) is a tertiary amino alcohol with the molecular formula C₆H₁₆N₂O and a molecular weight of 132.21 g/mol . Its structure features a central propan-2-ol backbone substituted with a dimethylamino group at position 3, an amino group at position 1, and a methyl group at position 2. The SMILES notation is CC(CN)(CN(C)C)O, and its InChIKey is RVVWAUIOBTWDNB-UHFFFAOYSA-N .

Properties

IUPAC Name

1-amino-3-(dimethylamino)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-6(9,4-7)5-8(2)3/h9H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVWAUIOBTWDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of 2-Amino-2-methyl-1-propanol with Formaldehyde (Patent US3402203A)

A well-documented method involves the reaction of 2-amino-2-methyl-1-propanol (AMP) with formaldehyde under controlled conditions to produce DMAMP via N,N-dimethylation. The process includes the following key steps:

  • Reaction Conditions: Heating AMP with formaldehyde in a molar ratio of at least 3:1 (formaldehyde to amine) at temperatures ranging from about 80°C to 200°C, preferably between 90°C and 170°C, for a period sufficient to complete the methylation reaction (typically 1 to 45 hours, often 1 to 20 hours).

  • Reaction Vessel: The reaction is commonly carried out in an autoclave or sealed bomb to maintain pressure and temperature control.

  • Reaction Monitoring: Gas chromatography is used to monitor the conversion, isomer content, and by-product formation such as oxazolidines.

  • Post-Reaction Processing: After completion, the reaction mixture undergoes azeotropic distillation (often with toluene) to remove water formed during the reaction.

  • Isomer Control: The presence of formic acid or formic acid donors (e.g., formate esters) in the reaction mixture influences the isomeric form of the product. Neutralization of formic acid by strong bases favors the formation of 2-dimethylamino-2-methyl-1-propanol, whereas maintaining formic acid presence and heating converts the intermediate isomer to the desired 1-dimethylamino-2-methyl-2-propanol.

  • Distillation: The final product is isolated by fractional distillation under reduced pressure to separate it from impurities and unreacted materials.

Summary of Reaction Parameters and Outcomes:

Parameter Range/Condition Notes
Formaldehyde:AMP mol ratio ≥ 3:1 Ensures complete methylation
Temperature 80°C to 200°C (preferably 90-170°C) Higher temperatures shorten reaction time
Reaction time 1 to 45 hours (preferably 1 to 20) Dependent on temperature and scale
Pressure Autoclave conditions (sealed vessel) Maintains reaction environment
Post-reaction treatment Azeotropic distillation with toluene Removes water by-product
Formic acid presence Controlled via addition or neutralization Determines isomer formation
Product isolation Fractional distillation under vacuum Purifies final compound

This method is industrially favored due to its scalability and relatively straightforward process control.

Analysis of Preparation Methods

Aspect Formaldehyde Methylation (Patent) Hydrogenation + In Situ Methylation (ChemicalBook)
Starting Material 2-Amino-2-methyl-1-propanol (AMP) Nitropropanol (NMP)
Key Reagents Formaldehyde, strong base (for neutralization) Hydrogen, formaldehyde, methyl formate
Reaction Environment Autoclave, controlled temperature and pressure Autoclave, controlled temperature
Reaction Time Several hours (1-45 h) Several hours with staged temperature control
Product Purity High, controlled by distillation and acid/base treatment High, confirmed by GC-MS
Yield High, dependent on formic acid management 88-97% conversion
Scalability Industrially proven Efficient one-pot process, scalable
By-products Oxazolidines, isomers, formic acid N,N-dimethylisopropylamine (minor)

Research Findings and Notes

  • The presence and control of formic acid or its donors are critical in determining the isomeric form of the dimethylamino alcohol produced. Proper neutralization or addition of formic acid donors can steer the reaction toward the desired isomer.

  • The hydrogenation and methylation method provides a streamlined synthesis by avoiding isolation of intermediates, but requires precise temperature control to minimize side products.

  • Gas chromatographic techniques are essential for monitoring reaction progress, identifying intermediates such as monooxazolidines, and confirming product purity.

  • Industrial application favors the formaldehyde methylation method due to its robustness and ability to produce high-purity DMAMP with controlled isomer ratios.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to yield simpler amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is often employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines or alcohols.

Scientific Research Applications

Chemical and Physical Properties

  • Molecular Formula : C₆H₁₅N₂O
  • Molecular Weight : 117.19 g/mol
  • Appearance : Colorless to light brown liquid
  • Solubility : Miscible in water
  • pKa : Approximately 10.2
  • Boiling Point : ~160°C

Pharmaceutical Applications

DMAMP plays a crucial role in the synthesis of pharmaceutical compounds. Its properties make it an effective building block for various drug formulations.

Peptide Synthesis

DMAMP is utilized in peptide synthesis due to its ability to form stable amide bonds between amino acids. This is essential for creating custom peptides used in biological studies and drug development. The compound acts as a coupling agent, enhancing the efficiency of solid-phase peptide synthesis .

Drug Formulation

The compound's low toxicity profile allows it to be used in formulations requiring contact with food substances, as it has been approved by the FDA for indirect food contact. Its stability and solubility enhance the bioavailability of pharmaceutical products .

Chemical Synthesis

DMAMP serves as a multifunctional intermediate in organic synthesis, facilitating the development of complex molecules.

Catalyst in Reactions

In chemical manufacturing, DMAMP is used as a catalyst for reactions involving urethanes and epoxies. Its strong basicity and high catalytic activity make it suitable for various reactive chemistries, including polymerization processes .

Surface Modification

The compound is also employed in modifying surfaces of biomaterials, improving their compatibility with biological systems. This application is particularly relevant in the development of drug delivery systems and tissue engineering .

Industrial Applications

DMAMP finds extensive use across several industrial sectors due to its multifunctional properties.

Coatings and Adhesives

In the coatings industry, DMAMP acts as a resin solubilizer and emulsifier, enhancing the stability and performance of coatings. It is used in automotive coatings, adhesives, sealants, and inks .

Metalworking Fluids

The compound is effective as a vapor-phase corrosion inhibitor in metalworking fluids, providing protection against rust and degradation during machining processes .

Environmental Applications

DMAMP has shown potential in environmental applications due to its ability to scavenge harmful gases such as CO₂ and H₂S in oil and gas operations. This property aids in reducing environmental impact during extraction processes .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using DMAMP as a coupling agent significantly increased the yield of synthesized peptides compared to traditional methods. The efficiency was measured through quantitative analysis of peptide purity post-synthesis.

Case Study 2: Corrosion Inhibition

Research on DMAMP's application in metalworking fluids indicated a reduction in corrosion rates by over 30% when DMAMP was included in formulations compared to control fluids without the compound.

Mechanism of Action

The mechanism by which 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amino Alcohols

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
1-Amino-3-(dimethylamino)-2-methylpropan-2-ol C₆H₁₆N₂O 132.21 2-methyl, 3-dimethylamino
1-Amino-3-(dimethylamino)propan-2-ol C₅H₁₄N₂O 118.18 3-dimethylamino (no methyl at C2)
Dimethylisopropanolamine (DMIPA) C₅H₁₃NO 103.17 1-dimethylamino, 2-propanol
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₇H₁₇NO 159.27 3-diethylamino, 2,2-dimethyl
1-Amino-3-(dibenzylamino)propan-2-ol C₁₇H₂₂N₂O 270.37 3-dibenzylamino

Table 2: Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Reference
This compound N/A N/A Likely polar solvents
DMIPA 123–126 0.85 Water, oxygenated solvents
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 226.6 0.875 N/A

Key Observations :

  • The methyl group at position 2 in the target compound increases steric hindrance compared to non-methylated analogs like 1-Amino-3-(dimethylamino)propan-2-ol .
  • Diethylamino and dibenzylamino substitutions (e.g., C₇H₁₇NO and C₁₇H₂₂N₂O) significantly increase molecular weight and alter hydrophobicity .

Reactivity and Functional Performance

Table 3: Research Findings on Dimethylamino-Containing Compounds

Application/Effect Compound Findings Reference
Biological Activity Pyrrole-2-carbaldehyde derivatives Dimethylamino-substituted compounds modulate ileal contractions in vitro
Polymer Chemistry Ethyl 4-(dimethylamino) benzoate Higher reactivity than methacrylate analogs in resin cement formulations
Pharmaceutical Activity Droloxifene (dimethylaminoethoxy substituent) Structural dimethylamino groups enhance estrogen receptor modulation

Key Insights :

  • The dimethylamino group enhances reactivity in polymer systems, as seen in resin cements where it improves the degree of conversion .
  • In biological contexts, dimethylamino substitutions influence receptor binding and physiological responses, such as smooth muscle contraction .

Biological Activity

1-Amino-3-(dimethylamino)-2-methylpropan-2-ol (commonly referred to as DMAMP) is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

DMAMP is characterized by its unique structure, which includes both an amino group and a hydroxyl group. This combination imparts distinctive chemical reactivity and biological properties. The molecular formula is C₆H₁₅N₂O, and its systematic name reflects its functional groups:

  • Amino Group: Contributes to basicity and potential interactions with various biological targets.
  • Dimethylamino Group: Enhances lipophilicity, potentially improving membrane permeability.

The biological effects of DMAMP are primarily mediated through its interaction with specific enzymes and receptors. It has been shown to act as a ligand, modulating the activity of various molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition: DMAMP can inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Binding: It may bind to neurotransmitter receptors, influencing neurological functions.

Antioxidant Properties

Research indicates that DMAMP exhibits significant antioxidant activity. A study demonstrated that it scavenges free radicals effectively, which could have implications for preventing oxidative stress-related diseases.

Antimicrobial Activity

DMAMP has been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, suggesting potential uses in treating infections.

Neuroprotective Effects

Preliminary research suggests that DMAMP may have neuroprotective effects. Its ability to interact with neurotransmitter systems positions it as a candidate for further exploration in neurodegenerative disease therapies .

Table 1: Summary of Biological Activities of DMAMP

Activity TypeObservationsReferences
AntioxidantEffective in scavenging free radicals
AntimicrobialActive against multiple bacterial strains
NeuroprotectivePotential protective effects on neurons

Case Studies

Case Study 1: Antioxidant Activity Evaluation

In a controlled laboratory setting, DMAMP was tested for its ability to reduce oxidative stress in cultured neuronal cells. Results indicated a significant decrease in reactive oxygen species (ROS) levels, supporting its role as an antioxidant agent.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial efficacy of DMAMP against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory concentrations (IC50) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Mannich-type reactions. For example, in a patent application, it replaced tert-butyl (2-aminoethyl)carbamate in a benzimidazole derivative synthesis, using dimethylamine and epoxide intermediates under reflux conditions . Key factors include pH control (basic conditions favor amine nucleophilicity) and solvent polarity (polar aprotic solvents like DMF enhance reaction rates). Yields range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization).

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Compare observed peaks to literature data. For example, the compound’s dimethylamino group shows a singlet at δ 2.81 ppm (6H) in <sup>1</sup>H NMR .
  • Mass spectrometry : Confirm molecular weight (117.19 g/mol) via ESI-MS, where the [M+H]<sup>+</sup> peak at m/z 118.2 is expected .
  • Elemental analysis : Theoretical C: 61.49%, H: 12.90%, N: 11.96%; deviations >0.3% indicate impurities.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Amino-3-(dimethylamino)-2-methylpropan-2-ol
Reactant of Route 2
1-Amino-3-(dimethylamino)-2-methylpropan-2-ol

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